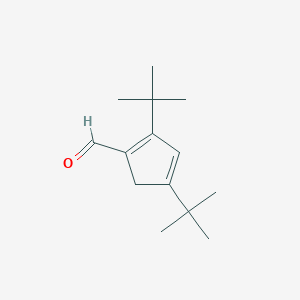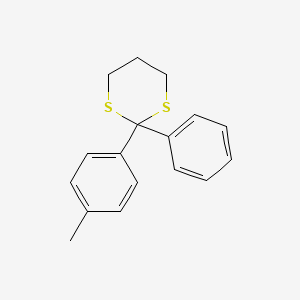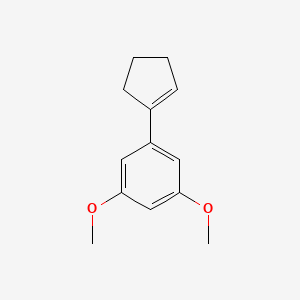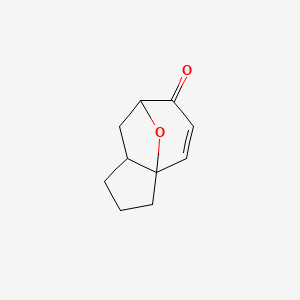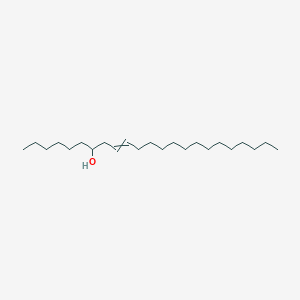
1,3,5-Tribromo-2,4,6-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribromo-2,4,6-trinitrobenzene is an aromatic compound characterized by the presence of three bromine atoms and three nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-2,4,6-trinitrobenzene can be synthesized through the bromination of 1,3,5-trinitrobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tribromo-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products include compounds with different functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 1,3,5-tribromo-2,4,6-triaminobenzene.
Aplicaciones Científicas De Investigación
1,3,5-Tribromo-2,4,6-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-tribromo-2,4,6-trinitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
1,3,5-Trinitrobenzene: Lacks the bromine atoms but shares the nitro groups.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Similar structure but with chlorine atoms instead of bromine.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains amino groups instead of bromine atoms.
Uniqueness: 1,3,5-Tribromo-2,4,6-trinitrobenzene is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
83430-12-0 |
|---|---|
Fórmula molecular |
C6Br3N3O6 |
Peso molecular |
449.79 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C6Br3N3O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16 |
Clave InChI |
OMSXTIDIERRLKZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


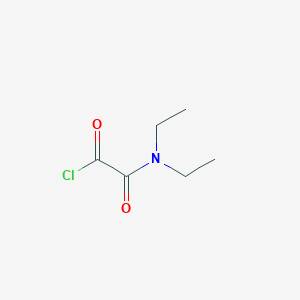
methylsilane](/img/structure/B14405684.png)

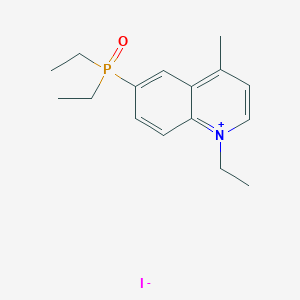
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
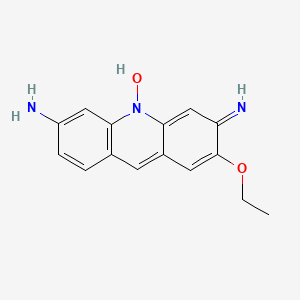
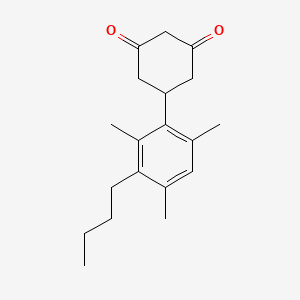
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
